molecular formula C18H24N4O2 B2365962 2-ethyl-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)butanamide CAS No. 946272-47-5

2-ethyl-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)butanamide

Cat. No.: B2365962
CAS No.: 946272-47-5
M. Wt: 328.416
InChI Key: VONVOSYZUNIUAS-UHFFFAOYSA-N
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Description

2-ethyl-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)butanamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)butanamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)butanamide undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions.

  • Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol (MeOH) or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in polar solvents like DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

2-ethyl-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)butanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-ethyl-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

IUPAC Name

2-ethyl-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-5-13(6-2)18(23)22-15-9-7-14(8-10-15)21-16-11-17(24-4)20-12(3)19-16/h7-11,13H,5-6H2,1-4H3,(H,22,23)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONVOSYZUNIUAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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